(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol

Medicinal Chemistry Synthetic Intermediates Regioselectivity

Select (1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol for verified regioisomeric integrity critical to kinase inhibitor SAR. The 4-pyridyl substitution enables DFG-out Type II kinase targeting via hinge-binding; the C4-hydroxymethyl group serves as an optimal PROTAC linker point for E3 ligase conjugation. Unlike inactive 3-pyridyl or 5-hydroxymethyl isomers that generate false negatives, this specific regioisomer ensures consistent adenine-pocket occupancy. Certified ≥97% purity safeguards ternary complex formation and MOF coordination geometry. Inquire for milligram-to-gram quantities.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 2098143-58-7
Cat. No. B1482628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol
CAS2098143-58-7
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESC1CC1CN2C=C(C(=N2)C3=CC=NC=C3)CO
InChIInChI=1S/C13H15N3O/c17-9-12-8-16(7-10-1-2-10)15-13(12)11-3-5-14-6-4-11/h3-6,8,10,17H,1-2,7,9H2
InChIKeyJSXLCFYJXLIHJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol (CAS 2098143-58-7): A Strategic Pyrazole Building Block for Medicinal Chemistry


(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol is a trisubstituted pyrazole derivative featuring a cyclopropylmethyl group at the N1 position, a pyridin-4-yl group at the C3 position, and a primary hydroxymethyl group at the C4 position [1]. With a molecular formula of C13H15N3O and a molecular weight of 229.28 g/mol, this compound serves as a versatile synthetic intermediate, particularly in the construction of kinase-focused compound libraries and as a precursor for more complex heterocyclic systems [1]. Its physical properties and purity profile are critical parameters influencing its utility in both academic and industrial settings .

Why Generic Substitution Fails for (1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol


In-class pyrazole derivatives cannot be substituted for (1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol without rigorous validation, as critical regioisomeric and functional group variations exist among close analogs. Simple structural modifications, such as the relocation of the hydroxymethyl group from the C4 to the C5 position or a shift of the pyridyl nitrogen from the 4- to the 3- or 2-position, generate distinct chemical entities with profoundly different reactivity, physicochemical properties, and biological target profiles [1][2]. The specific substitution pattern of the target compound is often enshrined in the structure-activity relationships (SAR) of lead series in patent literature, meaning a generic substitution risks synthesizing an inactive analog and wasting valuable resources [2]. The quantitative data below establishes the verifiable, selection-critical differentiation of this specific regioisomer.

Product-Specific Quantitative Evidence Guide for (1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol


Regioisomeric Purity: Validated 4-Hydroxymethyl Substitution vs. the 5-Regioisomer

The target compound is the 4-hydroxymethyl regioisomer. The regioisomeric analog (1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol represents a distinct chemical entity. The target compound is supplied with a certified purity of 98%, confirmed by QC analysis (NMR, HPLC, GC), ensuring the absence of the 5-regioisomer .

Medicinal Chemistry Synthetic Intermediates Regioselectivity

Pyridyl Isomer Differentiation: 4-Pyridyl vs. 3-Pyridyl Analog Electronic Properties

The target compound features a pyridin-4-yl group. The direct analog (1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol (CAS 2098013-96-6) differs only in the position of the pyridyl nitrogen atom [1]. This positional isomerism imposes a significant difference in molecular recognition. In the context of medicinal chemistry, it is well-established that the position of a heteroaryl nitrogen is a critical determinant of binding affinity and selectivity, as it governs key hydrogen bond interactions with amino acid residues in a protein's binding pocket [2].

Catalysis Coordination Chemistry Molecular Recognition

Functional Group Utility: Primary Alcohol Synthetic Handle vs. Nitrile or Amine Analogs

The primary hydroxymethyl group at the C4 position provides a versatile synthetic handle that is absent in direct analogs like 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile (CAS 2097971-12-3) [1]. This alcohol can be directly oxidized to an aldehyde (a handle for reductive amination), oxidized further to a carboxylic acid, or activated and displaced with an amine for the synthesis of amides or PROTAC linkers .

PROTAC Linkers Chemical Biology Drug Discovery

Optimal Application Scenarios for (1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol


Precision Scaffold for Type II Kinase Inhibitor Libraries

The specific 4-pyridyl substitution of the target compound acts as a hinge-binding motif in Type II kinase inhibitors, targeting the DFG-out conformation of kinases. Its high regioisomeric purity ensures that all library members occupy the adenine-binding pocket correctly, avoiding false negatives from contaminating 3-pyridyl or 5-hydroxymethyl isomers [1]. The primary alcohol handle allows for facile introduction of diverse warheads via ether or ester linkages to probe the allosteric back pocket .

Key Intermediate for Heterobifunctional PROTAC Degraders

PROTAC development requires precise molecular geometry to facilitate ternary complex formation. The 4-hydroxymethyl group serves as the optimal linker attachment point to connect a target protein ligand (e.g., a kinase inhibitor derived from the pyridyl-pyrazole core) to an E3 ligase ligand, via a PEG or alkyl linker [1]. The certified purity of 98% minimizes the risk of side products during the critical final coupling step, which often has a low margin for error .

Metal-Organic Framework (MOF) and Coordination Polymer Node

The 4-pyridyl nitrogen and the pyrazole ring nitrogen atoms provide a defined multidentate ligand array. The regioisomeric purity ensures consistent metal-to-ligand coordination geometry, which is essential for reproducible pore size and gas adsorption properties in MOF synthesis [1]. The primary alcohol group can be post-synthetically modified to functionalize the MOF's inner pore surface, a common strategy unattainable with the nitrile or amine analogs without additional synthetic steps [2].

Quote Request

Request a Quote for (1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.